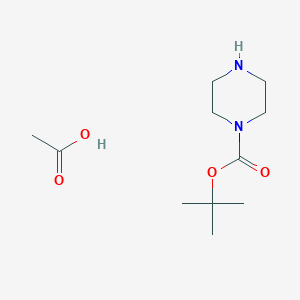
Acétate de tert-butyl piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl piperazine-1-carboxylate acetate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Applications De Recherche Scientifique
Tert-Butyl piperazine-1-carboxylate acetate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Tert-Butyl piperazine-1-carboxylate acetate, also known as 1-Boc-piperazine acetate, is primarily used in proteomics research . It is a compound useful in organic synthesis . .
Mode of Action
It is known to undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a key step in the synthesis of many bioactive molecules and piperazine-containing drug substances .
Biochemical Pathways
It is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These intermediates can then participate in various biochemical pathways depending on their specific structures and functional groups.
Pharmacokinetics
It is soluble in dmso, ethyl acetate, methanol, and water , which suggests it may have good bioavailability.
Result of Action
It is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These intermediates can then exert various molecular and cellular effects depending on their specific structures and functional groups.
Action Environment
The action of 1-Boc-piperazine acetate can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in an inert atmosphere at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy.
Analyse Biochimique
Biochemical Properties
“tert-Butyl piperazine-1-carboxylate acetate” is involved in various biochemical reactions. It undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This compound can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Molecular Mechanism
The molecular mechanism of “tert-Butyl piperazine-1-carboxylate acetate” involves its interaction with aryl halides in Buchwald-Hartwig amination . This reaction forms corresponding amine derivatives, which can be used to synthesize various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-Butyl piperazine-1-carboxylate acetate can be synthesized through several methods. One common method involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of tert-butyl piperazine-1-carboxylate acetate often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl piperazine-1-carboxylate acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Buchwald-Hartwig amination with aryl halides to form corresponding amine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, bases like potassium carbonate, and catalysts such as palladium complexes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-Butyl piperazine-1-carboxylate acetate is unique due to its specific tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where selective reactivity is required .
Propriétés
IUPAC Name |
acetic acid;tert-butyl piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYAIUMHCRSUDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143238-38-4 |
Source


|
| Record name | 1-Boc-piperazine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
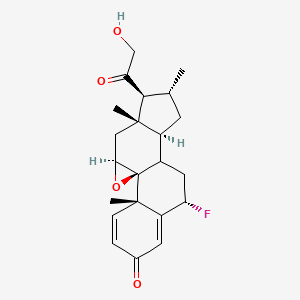

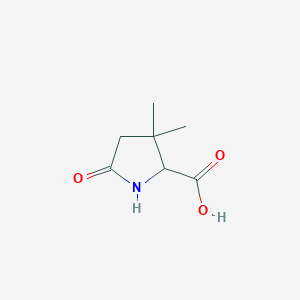


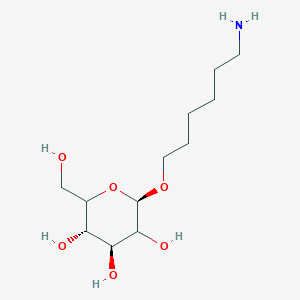
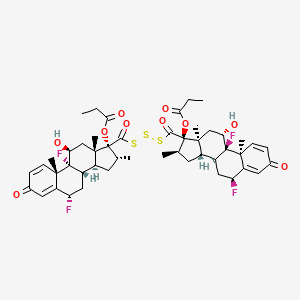
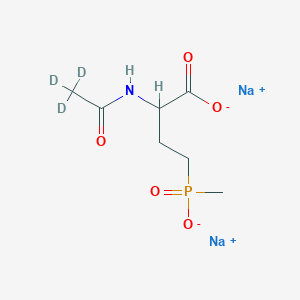

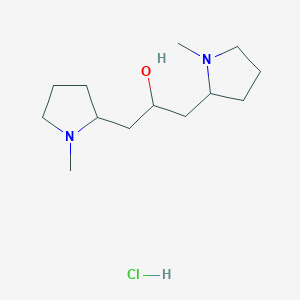
![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)
